molecular formula C11H13F3N2O B1400717 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol CAS No. 1306164-11-3

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol

Cat. No.: B1400717
CAS No.: 1306164-11-3
M. Wt: 246.23 g/mol
InChI Key: QFNYINOOGHNNRA-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C11H13F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring bearing a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of appropriate starting materials under specific conditions.

    Formation of the Piperidine Ring: The piperidine ring is then synthesized, often involving cyclization reactions.

    Coupling of Pyridine and Piperidine Rings: The pyridine and piperidine rings are coupled together using suitable reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactions: Depending on the scale, batch or continuous flow reactions may be employed.

    Purification Steps: Purification techniques such as crystallization, distillation, or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The hydroxyl group may also play a role in hydrogen bonding and other interactions that contribute to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol: Similar structure with a chloro group instead of a hydroxyl group.

    1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-ol: Similar structure with the hydroxyl group on a different position of the piperidine ring.

Uniqueness

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(17)7-16/h3-4,6,9,17H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNYINOOGHNNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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